(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
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Overview
Description
®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is a chiral compound with a unique structure that includes a thiophene ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with a thiazolidine derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of thiophene-2-carboxylic acid and the amine group of the thiazolidine derivative. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure the retention of the chiral center.
Industrial Production Methods
Industrial production of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), iodine (I2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiophene and thiazolidine rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the thiophene ring.
2-Thiophen-2-ylthiazolidine: Similar structure but without the carboxylic acid group.
Uniqueness
®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is unique due to the combination of the thiophene and thiazolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-DSEUIKHZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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